Etoposide

Description

Propriétés

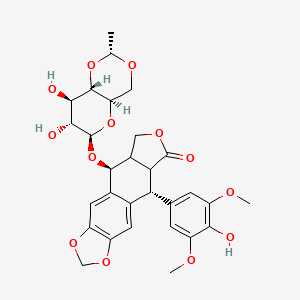

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJPUSNTGOMMGY-MRVIYFEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023035 | |

| Record name | Etoposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etoposide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Very soluble in methanol, chloroform; slightly soluble in ethanol, sparingly soluble in water., Sol in alc: approx 0.76 mg/ml, Water solubility: approx 0.08 mg/mL, 9.78e-01 g/L | |

| Record name | Etoposide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETOPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etoposide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.4X10-23 mm Hg at 25 °C /Estimated/ | |

| Record name | ETOPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The following impurities are limited by the requirements of The British Pharmacopoeia: 4'-carbenzoxy ethylidene lignan P, picroethylidene lignan P, alpha-ethylidene lignan P, lignan P and 4'-demethylepipodophyllotoxin. | |

| Record name | ETOPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

33419-42-0 | |

| Record name | Etoposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33419-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etoposide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033419420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etoposide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etoposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etoposide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PLQ3CP4P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETOPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etoposide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

236-251 °C, 236 - 251 °C | |

| Record name | Etoposide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETOPOSIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Etoposide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Journey of Etoposide: From Discovery to a Cornerstone of Chemotherapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a semi-synthetic derivative of podophyllotoxin (B1678966), stands as a pivotal chemotherapeutic agent in the treatment of various malignancies, including testicular and small-cell lung cancers. Its discovery and development represent a significant milestone in the field of oncology, transforming a natural toxin into a life-saving medication. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical synthesis from podophyllotoxin, and its mechanism of action. Detailed experimental protocols for key synthetic steps are provided, along with a quantitative summary of reported yields. Furthermore, the intricate signaling pathways triggered by this compound-induced DNA damage are visually represented through detailed diagrams, offering a deeper understanding of its cytotoxic effects.

Discovery and Development

The story of this compound begins with podophyllotoxin, a naturally occurring lignan (B3055560) found in the rhizomes of the mayapple plant (Podophyllum peltatum)[1]. While podophyllotoxin itself exhibited cytotoxic properties, its clinical utility was hampered by significant toxicity. This led to a concerted effort by researchers to synthesize less toxic and more effective derivatives.

The breakthrough came in 1966 when this compound (then known as VP-16) was first synthesized[2]. Subsequent extensive preclinical and clinical studies were spearheaded by researchers like von Wartburg and Stähelin, who were instrumental in elucidating its therapeutic potential[2]. After rigorous evaluation, this compound received approval from the U.S. Food and Drug Administration (FDA) in 1983, marking its official entry into the arsenal (B13267) of cancer chemotherapy[2].

Chemical Synthesis of this compound

This compound is not fully synthetic but is derived from the natural product podophyllotoxin through a series of chemical modifications. The semi-synthetic process typically involves three key stages: demethylation of podophyllotoxin, epimerization at the C-4 position, and subsequent glycosylation.

Overall Synthesis Workflow

The semi-synthesis of this compound from podophyllotoxin is a multi-step process that involves the formation of a key intermediate, 4'-demethylepipodophyllotoxin (B1664165), which is then glycosylated to yield the final product.

Caption: Semi-synthetic workflow for this compound from podophyllotoxin.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can vary significantly depending on the specific reagents and reaction conditions employed. The following table summarizes reported yields for the final deprotection step to obtain this compound from a protected intermediate.

| Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Zinc acetate (B1210297) in methanol (B129727) | 54 | [3] |

| 4'-demethylepipodophyllotoxin-4-(2,3-di-O-dichloroacetyl-4,6-O-ethylidene)-β-D-glucopyranoside | Zinc acetate dihydrate in methanol/n-pentane | 68 | [3] |

| 4'-dichloroacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-dichloroacetyl-4,6-O-ethylidene-glucoside | Magnesium acetate, reflux in methanol | 76.7 | [2] |

| 4'-dichloroacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-dichloroacetyl-4,6-O-ethylidene-glucoside | Ammonia gas in methanol, 25°C | 84.7 | [2] |

| 4'-dichloroacetyl-4'-demethylepipodophyllotoxin-β-D-2,3-di-O-dichloroacetyl-4,6-O-ethylidene-glucoside | Ammonium acetate in methanol, 25°C | 86.1 | [4] |

| Protected this compound Intermediate | Ammonium acetate in methanol, 40°C | 96.9 | [5] |

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the semi-synthesis of this compound, based on patented procedures.

Protocol 1: Preparation of 4′-Demethylepipodophyllotoxin from Podophyllotoxin

This procedure involves the demethylation of the C-4' methoxy (B1213986) group of podophyllotoxin, followed by epimerization.

-

Materials: Podophyllotoxin, anhydrous aluminum chloride, dichloromethane (B109758), hydrochloric acid, sodium bicarbonate, ethyl acetate, silica (B1680970) gel for chromatography.

-

Procedure:

-

Dissolve podophyllotoxin in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and slowly add anhydrous aluminum chloride.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding dilute hydrochloric acid.

-

Separate the organic layer, wash with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude 4'-demethylpodophyllotoxin.

-

The crude product is then subjected to epimerization by treatment with a suitable base (e.g., sodium acetate in acetic acid) to yield 4'-demethylepipodophyllotoxin.

-

Purify the final product by column chromatography on silica gel.

-

Protocol 2: Glycosylation of 4′-Demethylepipodophyllotoxin

This protocol describes the condensation of 4'-demethylepipodophyllotoxin with a protected glucose derivative.

-

Materials: 4′-demethylepipodophyllotoxin, 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), anhydrous dichloromethane.

-

Procedure:

-

To a solution of 4′-demethylepipodophyllotoxin and 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in anhydrous dichloromethane at -20°C, add TMSOTf dropwise under an inert atmosphere.

-

Stir the reaction mixture at -20°C for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude protected this compound intermediate.

-

Protocol 3: Deprotection to this compound

This final step involves the removal of the protecting groups from the glucose moiety to yield this compound.

-

Materials: Crude protected this compound intermediate, zinc acetate dihydrate, methanol, n-pentane.

-

Procedure:

-

Dissolve the crude protected this compound intermediate in methanol.

-

Add zinc acetate dihydrate and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization from a mixture of methanol and n-pentane to afford this compound as a white solid.

-

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme involved in DNA replication and repair[6]. By stabilizing the transient covalent complex between topoisomerase II and DNA, this compound prevents the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and ultimately triggering programmed cell death (apoptosis)[6][7].

This compound-Induced DNA Damage and Apoptotic Signaling

The accumulation of DNA double-strand breaks initiates a complex signaling cascade that culminates in apoptosis. The tumor suppressor protein p53 plays a central role in this process[6][7].

Caption: this compound-induced DNA damage and p53-mediated apoptosis pathway.

Upon DNA damage, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate p53[6]. Activated p53 can induce cell cycle arrest, providing time for DNA repair. However, if the damage is too severe, p53 translocates to the mitochondria and upregulates the expression of pro-apoptotic proteins like Bax[8]. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing the apoptotic program[8].

Conclusion

The discovery and chemical synthesis of this compound exemplify a successful journey from a natural product to a clinically vital anticancer drug. The semi-synthetic route from podophyllotoxin allows for the large-scale production of this essential medicine. A thorough understanding of its mechanism of action, centered on the inhibition of topoisomerase II and the induction of p53-mediated apoptosis, continues to inform its clinical application and the development of novel cancer therapies. This guide provides a foundational resource for professionals in the field, encapsulating the key scientific and technical aspects of this important chemotherapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0162701B1 - Process for producing this compound and intermediate for use therein - Google Patents [patents.google.com]

- 3. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent this compound - Google Patents [patents.google.com]

- 4. US4757138A - Process for producing this compound - Google Patents [patents.google.com]

- 5. EP0778282A1 - Process for producing this compound - Google Patents [patents.google.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

Etoposide's Inhibition of Topoisomerase II: A Technical Guide to the DNA Damage-Response Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide, a potent anti-neoplastic agent, serves as a cornerstone in the treatment of various malignancies. Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology. This guide provides a detailed technical overview of the molecular pathways initiated by this compound, from the stabilization of the topoisomerase II-DNA cleavage complex to the downstream signaling cascades that culminate in cell cycle arrest and apoptosis. The content herein is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and visual pathway representations.

Core Mechanism: Topoisomerase II Inhibition and DNA Damage

This compound exerts its cytotoxic effects by targeting topoisomerase II (Topo II), an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then religating the break.[1] this compound interferes with this process by stabilizing the covalent intermediate known as the Topo II-DNA cleavage complex, where the enzyme is covalently bound to the 5' ends of the broken DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of persistent DSBs.[1][2] These drug-induced DSBs are the primary lesions that trigger the cellular response to this compound.

The DNA Damage Response (DDR) Pathway

The accumulation of this compound-induced DSBs activates a complex signaling network known as the DNA Damage Response (DDR). The primary sensor of these breaks is the Ataxia Telangiectasia Mutated (ATM) kinase.

Upon recruitment to DSBs, ATM undergoes autophosphorylation and activation.[3] Activated ATM then phosphorylates a multitude of downstream substrates, initiating a cascade of events aimed at coordinating DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis.[1][3]

Key downstream targets of ATM in the this compound-induced DDR pathway include:

-

H2AX: ATM phosphorylates the histone variant H2AX at serine 139, creating γH2AX.[3] γH2AX serves as a scaffold to recruit and retain DNA repair and signaling proteins at the site of damage, forming microscopically visible foci.[4]

-

p53: ATM-mediated phosphorylation of p53 on serine 15 is a crucial event for its stabilization and activation.[5] Activated p53, a key tumor suppressor, then transcriptionally upregulates a host of genes involved in cell cycle control and apoptosis.[1][6]

-

Chk2: ATM also phosphorylates and activates the checkpoint kinase Chk2, which further amplifies the DDR signal by phosphorylating downstream targets, including p53 and Cdc25 phosphatases.[1]

Cellular Fates: Cell Cycle Arrest and Apoptosis

The activation of the DDR by this compound leads to two primary cellular outcomes: cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound predominantly induces a G2/M phase cell cycle arrest .[7] This is primarily mediated by the ATM/Chk2-p53 axis. Activated p53 upregulates the expression of p21 (CDKN1A), a cyclin-dependent kinase (CDK) inhibitor. p21 inhibits CDK1/Cyclin B complexes, which are essential for entry into mitosis, thereby halting the cell cycle at the G2/M transition. This arrest provides the cell with time to repair the DNA damage.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This is the major apoptotic pathway activated by this compound. Activated p53 transcriptionally upregulates pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA .[1][8] These proteins translocate to the mitochondria, leading to the release of cytochrome c.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 .[1] Active caspase-9, in turn, activates the executioner caspase-3 , leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1]

-

Extrinsic Pathway: There is also evidence for the involvement of the Fas ligand (FasL) pathway in this compound-mediated apoptosis. This compound treatment can trigger the binding of FasL to its receptor, FasR, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of caspase-8 .[1] Activated caspase-8 can then directly activate caspase-3.[1]

DNA Repair Pathways

Cells possess mechanisms to repair this compound-induced DSBs. The two major pathways involved are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

-

Non-Homologous End Joining (NHEJ): This is the predominant pathway for repairing this compound-induced DSBs, particularly in the G1 phase of the cell cycle.[9][10] NHEJ directly ligates the broken DNA ends without the need for a homologous template, which can sometimes lead to small insertions or deletions. The process requires the removal of the covalently bound Topo II from the DNA ends, a step that involves the MRN complex (Mre11-Rad50-Nbs1) and CtIP.[10]

-

Homologous Recombination (HR): HR is a more accurate repair pathway that is primarily active in the S and G2 phases of the cell cycle, when a sister chromatid is available as a template.[11] While NHEJ is the main pathway, HR also contributes to the repair of this compound-induced damage.[12]

Quantitative Data

The cellular response to this compound is dose- and cell-type dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) |

| BEAS-2B | Normal Lung | 2.10 (72h) |

| NTERA-2-cl-D1 | Testicular Cancer | 0.0147 |

| SU-DHL-5 | B-cell Lymphoma | 0.0679 |

| HT-1080 | Fibrosarcoma | 0.1228 |

| HGC-27 | Stomach Adenocarcinoma | 0.1420 |

| MC-IXC | Neuroblastoma | 0.1502 |

| A427 | Non-Small Cell Lung Cancer | 0.1630 |

| Data sourced from multiple studies.[13][14][15][16] |

Table 2: Concentration-Dependent Effects of this compound

| This compound Concentration | Cell Line | Effect | Reference |

| 1 µM | TK6 | Induction of DNA strand breaks over time | [17] |

| 1 µM | DT40 | Induction of γH2AX foci | [18] |

| 1-10 µM | IWT/IHKO | Induction of DNA breaks and nuclear fragmentation | [19] |

| 100 µM | RPE-1 | ~40% apoptosis after 48h | [20] |

Table 3: Quantitative Analysis of this compound-Induced DNA Damage

| Assay | Cell Type | This compound Concentration | Key Finding | Reference |

| γH2AX Foci Quantification | PBMCs | 1-50 µM | Dose-dependent increase in γH2AX foci | [21] |

| Comet Assay | IWT/IHKO cells | 1-10 µM | Dose-dependent increase in DNA breaks | [19] |

| γH2AX Flow Cytometry | V79 cells | 0.1-10 µg/ml | Marked concentration-dependent increases in γH2AX | [4] |

Experimental Protocols

In Vitro Topoisomerase II Cleavage Assay

This assay assesses the ability of this compound to stabilize the Topo II-DNA cleavage complex.

-

Reaction Setup: On ice, combine reaction buffer (e.g., 0.5 M Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/ml BSA), ATP, and a DNA substrate (e.g., supercoiled plasmid DNA or kDNA) in a microcentrifuge tube.[22]

-

Add this compound: Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.

-

Enzyme Addition: Add purified human topoisomerase IIα enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 10% SDS.

-

Protein Digestion: Add proteinase K and incubate at 37°C for 15-30 minutes to digest the covalently bound Topo II.

-

Analysis: Add loading buffer and analyze the DNA products by agarose (B213101) gel electrophoresis. The appearance of linearized DNA from a supercoiled substrate indicates the stabilization of the cleavage complex.[22][23]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks in individual cells.

-

Cell Preparation: Treat cells with this compound for the desired time and concentration. Harvest the cells and resuspend in ice-cold PBS at a concentration of approximately 1x10^5 cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a chilled lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.[24]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage. The negatively charged, broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.[24][25]

γH2AX Immunofluorescence Staining

This method is used to visualize and quantify DNA double-strand breaks.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX (anti-phospho-Histone H2AX Ser139) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs.[4][21]

Conclusion

This compound remains a pivotal chemotherapeutic agent due to its well-defined mechanism of action centered on the poisoning of topoisomerase II. The resulting DNA double-strand breaks trigger a robust DNA damage response, orchestrated primarily by the ATM kinase, which ultimately dictates the cell's fate through the induction of cell cycle arrest or apoptosis. A thorough understanding of these intricate molecular pathways is paramount for the rational design of novel therapeutic strategies, the development of biomarkers for predicting treatment response, and the optimization of combination therapies to overcome drug resistance. This guide provides a foundational resource for professionals engaged in cancer research and drug development, offering a detailed exploration of the core mechanisms, quantitative effects, and experimental methodologies associated with this compound's activity.

References

- 1. Molecular mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons this compound and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution of ATM and ATR kinase pathways to p53-mediated response in this compound and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of ATM activation, histone H2AX phosphorylation and apoptosis by this compound: relation to cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA-PKcs-dependent NHEJ pathway supports the progression of topoisomerase II poison-induced chromosome aberrant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CtIP and MRN promote non-homologous end-joining of this compound-induced DNA double-strand breaks in G1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Topoisomerase II-Mediated DNA Damage Is Differently Repaired during the Cell Cycle by Non-Homologous End Joining and Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 14. netjournals.org [netjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. topogen.com [topogen.com]

- 23. researchgate.net [researchgate.net]

- 24. creative-diagnostics.com [creative-diagnostics.com]

- 25. mcgillradiobiology.ca [mcgillradiobiology.ca]

The In Vivo Pharmacology of Etoposide: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a cornerstone of chemotherapy regimens for a variety of malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1][2][3][4] Its clinical efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This in-depth technical guide provides a comprehensive overview of the in vivo behavior of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and the resulting physiological effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing effort to optimize the therapeutic use of this critical anticancer agent.

Pharmacokinetics of this compound

The disposition of this compound in the body is characterized by significant inter-individual variability, which can impact both its efficacy and toxicity.[5][6] Following intravenous administration, this compound's plasma concentration typically declines in a biphasic manner.[7][8][9]

Table 1: Summary of this compound Pharmacokinetic Parameters (Intravenous Administration)

| Parameter | Value | Species/Population | Reference(s) |

| Distribution Half-Life (t½α) | 0.6 - 2 hours | Adults | [7] |

| 1.5 hours | Adults | [8][9] | |

| 0.6 - 1.4 hours | Children | [7] | |

| 6.6 - 43 minutes | Rats | [2] | |

| Terminal Elimination Half-Life (t½β) | 4 - 11 hours | Adults | [8][9] |

| 5.3 - 10.8 hours | Adults | [7] | |

| 8.05 ± 4.3 hours | Adults (High-Dose) | [10] | |

| 3 - 5.8 hours | Children | [7] | |

| 73.1 - 128 minutes | Rats | [2] | |

| Total Body Clearance (CL) | 33 - 48 mL/min or 16 - 36 mL/min/m² | Adults | [8][11] |

| 19 - 28 mL/min/m² | Adults | [7] | |

| 28.0 ± 9.7 mL/min/m² | Adults (High-Dose) | [10] | |

| 18 - 39 mL/min/m² | Children | [7] | |

| 13.6 - 18.5 mL/min/m² | Adults with renal impairment vs. normal | [12] | |

| 47 mL/min/kg | Rats | [2] | |

| Volume of Distribution at Steady State (Vdss) | 18 - 29 L or 7 - 17 L/m² | Adults | [8][11] |

| 20-28% of body weight | Adults | [7] | |

| 6.6 ± 1.2 L/m² | Adults (High-Dose) | [13] | |

| Renal Clearance | 30-40% of total plasma clearance | Adults | [7] |

| 10.0 ± 4.3 mL/min/m² | Adults (High-Dose) | [10] | |

| Protein Binding | ~94-97% | Humans (in vitro) | [7][8][11][14] |

| 80-97% (mean 93%) | Cancer Patients (in vivo) | [15] |

Table 2: Summary of this compound Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Species/Population | Reference(s) |

| Bioavailability (F) | 40 - 75% | Humans | [5] |

| ~50% | Humans | [16][17] | |

| 64.6% (at 50 mg dose) | Humans | [5] | |

| 67% ± 22% | Humans (100 mg dose) | [6] | |

| 0.44 | Humans | [18] | |

| Terminal Elimination Half-Life (t½) | 7.8 ± 2.7 hours | Humans | [5] |

| 6.8 hours | Humans | [17] | |

| Clearance (CL/F) | 58.1 ± 25.2 mL/min | Humans | [5] |

Absorption: The oral bioavailability of this compound is approximately 50%, though it can be highly variable, ranging from 25% to 75%.[5][16][17] Absorption is not linear with increasing doses, and bioavailability may decrease at doses greater than 200 mg/day.[4][16]

Distribution: this compound is widely distributed throughout the body, with a steady-state volume of distribution ranging from 18 to 29 liters.[8][11] It is highly bound to plasma proteins, primarily albumin, at approximately 97%.[8][11] This high degree of protein binding can be influenced by serum albumin and bilirubin (B190676) levels, with lower albumin concentrations leading to a higher fraction of unbound, active drug and potentially increased toxicity.[12][14][19] this compound penetrates poorly into the cerebrospinal fluid.[8][10]

Metabolism: this compound is approximately 66% metabolized in the liver, in part by the cytochrome P450 system (CYP3A4).[7][17] Metabolic activation through oxidation to an ortho-quinone derivative is thought to be crucial for its cytotoxic activity.[7]

Excretion: The primary route of elimination is renal, with approximately 30-40% of the drug excreted unchanged in the urine.[7][10] After 72 hours, about 44% of an administered dose is recovered in the urine, with 29% as the parent drug.[7] Fecal excretion accounts for a smaller portion of elimination.[7]

Pharmacodynamics of this compound

This compound's cytotoxic effects are cell cycle-specific, primarily targeting the late S and G2 phases.[16][17] The primary pharmacodynamic effect of this compound is myelosuppression, which is dose-limiting.[7][17]

Mechanism of Action

The primary molecular target of this compound is DNA topoisomerase II, an essential enzyme that modulates the topological state of DNA during replication and transcription.[1][3][20] this compound acts as a topoisomerase II "poison" by stabilizing the covalent intermediate complex formed between the enzyme and DNA, known as the cleavable complex.[1][3][20] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of single and double-strand breaks.[1][21] The persistence of these DNA breaks triggers cellular repair mechanisms, and if the damage is too extensive, it leads to the induction of apoptosis (programmed cell death).[3][21]

Dose-Response Relationship

A direct correlation has been established between systemic exposure to this compound, as measured by the area under the plasma concentration-time curve (AUC), and the degree of treatment-related myelosuppression.[5] Therapeutic drug monitoring has been explored to individualize dosing and maintain plasma concentrations within a therapeutic window, aiming to maximize antitumor activity while minimizing toxicity.[18][22][23]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A common experimental design to evaluate the pharmacokinetics of this compound in a preclinical setting involves the following steps:

-

Animal Model: Male Sprague-Dawley rats are often used.[2]

-

Drug Administration: this compound is administered intravenously, typically via the tail vein, at a specified dose (e.g., 4.2 mg/kg).[2]

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma.

-

Drug Quantification: The concentration of this compound in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[12]

-

Pharmacokinetic Analysis: The plasma concentration-time data are then used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, using non-compartmental or compartmental analysis.

Determination of this compound Protein Binding

In vitro protein binding is a critical parameter and can be determined using methods like equilibrium dialysis or ultrafiltration.[14][15]

-

Sample Preparation: Plasma or serum from subjects (or a standard solution of human serum albumin) is used.[14]

-

Incubation: A known concentration of radiolabeled or unlabeled this compound is added to the plasma and incubated to allow for binding to reach equilibrium.

-

Separation of Free Drug:

-

Equilibrium Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The free drug diffuses across the membrane until equilibrium is reached.[14]

-

Ultrafiltration: The plasma sample is centrifuged through a filter that retains proteins and protein-bound drug, allowing the free drug to pass through.[15]

-

-

Quantification: The concentration of this compound in the protein-free fraction (dialysate or ultrafiltrate) and/or the total concentration in the original plasma is measured.

-

Calculation: The percentage of protein-bound drug is calculated from the ratio of the free to the total drug concentration.

Relationship Between Pharmacokinetics and Pharmacodynamics

The clinical effects of this compound, both therapeutic and toxic, are a direct consequence of its pharmacokinetic properties, which determine the extent and duration of drug exposure at the target site.

Conclusion

A thorough understanding of the in vivo pharmacokinetics and pharmacodynamics of this compound is paramount for its safe and effective use in oncology. The significant inter-individual variability in its pharmacokinetic parameters underscores the potential for personalized dosing strategies guided by therapeutic drug monitoring to optimize patient outcomes. Further research into the factors influencing this compound's disposition and the development of novel formulations may lead to improved therapeutic indices and enhanced clinical benefit. The data and methodologies presented in this guide serve as a valuable resource for professionals engaged in the research and development of this important chemotherapeutic agent.

References

- 1. Molecular mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Pharmacokinetic optimisation of treatment with oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. drugs.com [drugs.com]

- 9. medsafe.govt.nz [medsafe.govt.nz]

- 10. Pharmacokinetics of high-dose this compound (VP-16-213) administered to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. globalrph.com [globalrph.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Pharmacokinetics of high-dose this compound after short-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Altered protein binding of this compound in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacology of intravenous and oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cancercareontario.ca [cancercareontario.ca]

- 18. Population pharmacokinetics and pharmacodynamics of oral this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. researchgate.net [researchgate.net]

- 22. Therapeutic Drug Monitoring of this compound in a 14‐Day Infusion for Non‐small‐cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic drug monitoring in 21-day oral this compound treatment for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Etoposide Derivatives and Their Cytotoxic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent in the treatment of various cancers, including small-cell lung cancer, testicular cancer, and lymphomas.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2] By stabilizing the covalent complex between topoisomerase II and DNA, this compound induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis.[1][3] Despite its clinical efficacy, the use of this compound is associated with challenges such as the development of drug resistance and dose-limiting toxicities.[1] This has spurred extensive research into the development of this compound derivatives with improved cytotoxic activity, enhanced selectivity, and reduced side effects. This technical guide provides a comprehensive overview of this compound derivatives, their cytotoxic activity, the experimental protocols used for their evaluation, and the underlying signaling pathways.

Cytotoxic Activity of this compound and Its Derivatives

The cytotoxic activity of this compound and its derivatives is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. The following tables summarize the IC50 values of this compound and a selection of its derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 30.16 | [2] |

| MOLT-3 | Leukemia | 0.051 | [2] |

| BGC-823 | Gastric Cancer | 43.74 | [2] |

| HeLa | Cervical Cancer | 209.90 | [2] |

| A549 | Lung Cancer | 139.54 | [2] |

| U87 | Glioblastoma | 5 | |

| T98 | Glioblastoma | 5 | |

| BT74 | Glioblastoma Stem Cell | 18 | |

| GBM4 | Glioblastoma Stem Cell | 1 | |

| GBM8 | Glioblastoma Stem Cell | 0.3 |

Table 2: Cytotoxic Activity (IC50) of this compound Derivatives

| Derivative | Modification | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pendulum Ring Analogues | |||||

| DHVP | Dihydroxy | MCF-7 | Breast Cancer | > this compound | [4] |

| HL-60 | Leukemia | > this compound | [4] | ||

| VP-Q | o-Quinone | MCF-7 | Breast Cancer | > this compound | [4] |

| HL-60 | Leukemia | > this compound | [4] | ||

| VP-OMe | o-Methyl | MCF-7 | Breast Cancer | Inactive | [4] |

| HL-60 | Leukemia | Inactive | [4] | ||

| Halogenated Analogues | |||||

| 2'-Chloro-DMEP | 2'-Chloro substitution on 4'-demethylepipodophyllotoxin | HCT-116 | Colon Cancer | > this compound | |

| 2'-Chloro-etoposide | 2'-Chloro substitution on this compound | HCT-116 | Colon Cancer | > this compound | |

| Other Derivatives | |||||

| Podophyllic Aldehyde | Aldehyde derivative | Various | Various solid tumors | Generally more cytotoxic than this compound | |

| Various | Immune cells | Generally less cytotoxic than this compound | |||

| N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-based triazoles | Triazole analogues | HepG2 | Liver Cancer | 0.56 (for p-tolyl analog) | |

| HuCCA-1 | Cholangiocarcinoma | 0.63 (for ester analog) | |||

| A549 | Lung Cancer | 0.57 (for ester analog) |

Note: The cytotoxic activity of derivatives is often compared to the parent compound, this compound, within the same study for accurate assessment.

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives involves a series of well-established experimental protocols. Below are detailed methodologies for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound and its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl and NP40)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives and the parent compound. After 24 hours, remove the medium and add 100 µL of medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound and its derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound derivatives for a specified time (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound and its derivatives

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound derivatives for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of this compound and its derivatives are mediated through complex signaling pathways, primarily initiated by the induction of DNA damage.

Mechanism of Topoisomerase II Inhibition

This compound does not bind directly to DNA but rather to the topoisomerase II-DNA complex. This stabilizes the "cleavable complex," a transient intermediate in the catalytic cycle of the enzyme where the DNA is cut. By preventing the re-ligation of the DNA strands, this compound leads to the accumulation of permanent double-strand breaks.

Caption: this compound's mechanism of action.

This compound-Induced Apoptosis Signaling Pathways

The accumulation of DNA double-strand breaks triggers a cascade of signaling events that converge on the activation of apoptosis. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be involved.

Caption: this compound-induced apoptosis pathways.

Experimental Workflow for Evaluating this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel this compound derivatives.

Caption: Workflow for this compound derivative evaluation.

Conclusion

The development of novel this compound derivatives remains a promising strategy in the pursuit of more effective and safer cancer chemotherapeutics. By modifying the core structure of this compound, researchers aim to enhance its cytotoxic potency, overcome drug resistance mechanisms, and reduce off-target toxicities. The systematic evaluation of these derivatives through a combination of in vitro assays provides crucial data for identifying lead compounds for further preclinical and clinical development. A thorough understanding of the structure-activity relationships and the intricate signaling pathways involved in their mechanism of action is paramount for the rational design of the next generation of topoisomerase II inhibitors.

References

- 1. apexbt.com [apexbt.com]

- 2. Structure-activity relations, cytotoxicity and topoisomerase II dependent cleavage induced by pendulum ring analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AID 1143521 - Ratio of this compound IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanisms of Etoposide Resistance in Tumor Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a widely used chemotherapeutic agent that targets topoisomerase II, an essential enzyme for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces double-strand breaks (DSBs) in DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] However, the development of this compound resistance remains a significant clinical challenge, limiting its therapeutic efficacy. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound resistance in tumor cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved.

Core Mechanisms of this compound Resistance

Tumor cells employ a variety of strategies to evade the cytotoxic effects of this compound. These mechanisms can be broadly categorized into three main areas: alterations in the drug target, enhanced DNA repair, and decreased intracellular drug accumulation. Furthermore, dysregulation of apoptotic and cell cycle pathways plays a crucial role in conferring resistance.

Alterations in the Drug Target: Topoisomerase II

The primary target of this compound is topoisomerase II. Changes in the expression, structure, or cellular localization of this enzyme can significantly impact drug sensitivity.

-

Reduced Expression of Topoisomerase IIα: A common mechanism of resistance is the downregulation of topoisomerase IIα (TOP2A), the isoform predominantly expressed in proliferating cells and the primary target of this compound.[2] Reduced levels of TOP2A lead to a decrease in the formation of drug-stabilized cleavage complexes, thereby diminishing the cytotoxic effect of this compound.[3][4] In contrast, the expression of the topoisomerase IIβ (TOP2B) isoform may be increased in some resistant cell lines, though its role in this compound resistance is less clear.[3][5][6]

-

Mutations in Topoisomerase IIα: Point mutations and deletions within the TOP2A gene can alter the enzyme's structure, leading to reduced this compound binding or an altered catalytic cycle.[7][8] These mutations can decrease the enzyme's sensitivity to the drug, preventing the stabilization of the cleavage complex.[7]

-

Cytoplasmic Sequestration of Topoisomerase IIα: The nuclear localization of topoisomerase IIα is essential for its function. In some resistant cell lines, the enzyme is sequestered in the cytoplasm, preventing it from interacting with nuclear DNA and thereby rendering this compound ineffective.[9]

Enhanced DNA Repair

This compound-induced DNA double-strand breaks are potent triggers of cell death. Consequently, upregulation of DNA repair pathways is a critical mechanism of resistance. The non-homologous end joining (NHEJ) pathway is considered the predominant mechanism for repairing this compound-induced DNA damage.[10]

Decreased Intracellular Drug Accumulation

Reduced accumulation of this compound at its site of action is a major contributor to drug resistance. This is primarily achieved through the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.

-

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is a well-characterized ABC transporter that actively extrudes a wide range of chemotherapeutic agents, including this compound, from the cell.[11] Overexpression of P-gp is a hallmark of the multidrug resistance (MDR) phenotype.[11]

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is another ABC transporter implicated in this compound resistance. It can confer resistance to this compound and other natural product drugs.[12][13][14]

-

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP has also been shown to mediate this compound resistance by actively transporting the drug out of cancer cells.[15][16][17] Mutations in the ABCG2 gene, such as the R482G mutation, can further enhance this compound transport and resistance.[18]

Dysregulation of Apoptosis and Cell Cycle Control

Defects in the signaling pathways that control apoptosis and the cell cycle are fundamental to cancer development and also contribute significantly to chemotherapy resistance.

-

Evasion of Apoptosis: this compound-induced DNA damage typically triggers the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and subsequent caspase activation.[16] Resistant cells often exhibit defects in this pathway, such as the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, or the downregulation of pro-apoptotic proteins, which prevents the execution of cell death. Heat shock protein 70 (Hsp70) can also inhibit apoptosis by interfering with caspase-3 activation.

-

Alterations in Cell Cycle Checkpoints: Upon DNA damage, cell cycle checkpoints are activated to allow time for repair. This compound can induce cell cycle arrest at the G1/S or G2/M phase.[10][13] However, resistant cells may have altered checkpoint responses, allowing them to bypass arrest and continue proliferating despite the presence of DNA damage, leading to genomic instability. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to DNA damage, and its mutational status can influence this compound sensitivity.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data from various studies on this compound resistance in different cancer cell lines.

Table 1: IC50 Values and Fold Resistance for this compound in Sensitive and Resistant Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |

| H69 | Small Cell Lung Cancer | ~1.1 | ~10.4 | 9.4 | [11] |

| MCF-7/S | Breast Cancer | Not specified | Not specified | 2.6 (MCF-7/1E), 4.6 (MCF-7/4E) | [14] |

| HL60 | Acute Myeloid Leukemia | 0.86 | 4.16 (H1A), 2.25 (H1B), 3.38 (H1C) | 4.78 (H1A), 2.39 (H1B), 4.42 (H1C) | |

| INER-51 | Non-Small Cell Lung Cancer | 2.7 | 92.9 (INER-37) | 34.4 | [9] |

| A549 | Lung Cancer | ~3.5 (72h) | Not specified | Not specified | |

| 54 SCLC cell lines | Small Cell Lung Cancer | Median: 2.06 | Median: 50.0 | Not applicable |

Table 2: Alterations in Topoisomerase II Expression in this compound-Resistant Cell Lines

| Cell Line | Alteration | Quantitative Change | Reference |

| 66 resistant sublines | Reduced Topo IIα mRNA | Median 38.0% of parental | [3] |

| 66 resistant sublines | Increased Topo IIβ mRNA | Median 165% of parental | [3] |

| Stably resistant clones | Decreased Topo IIα and IIβ mRNA | 30%-70% decrease | [4] |

| MCF-7/1E & MCF-7/4E | Downregulated TOP2A gene | Significantly downregulated | [14] |

Table 3: Overexpression of ABC Transporters in this compound-Resistant Cell Lines

| Cell Line | Transporter | Level of Overexpression | Reference |

| H69/VP | mdr-1 mRNA | Markedly higher than parental | [11] |

| A549-R1 & R2 | MRP and mdr-1 mRNA | Increased compared to control | |

| T24/ADM-1 & T24/ADM-2 | MRP mRNA | Elevated | [12] |

| KK47/ADM | MRP and MDR1 mRNA | Elevated | [12] |

| P-gp & Mrp1 deficient lines | Bcrp1 | Amplification and overexpression | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of this compound resistance.

This compound Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of drugs.

Materials:

-

Cancer cell lines (sensitive and resistant)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the overnight culture medium and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 540 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Complex of Enzyme (ICE) Assay for Topoisomerase II-DNA Covalent Complexes

This assay quantifies the amount of topoisomerase II covalently bound to genomic DNA in cells, which is a direct measure of the effect of topoisomerase II poisons like this compound.

Materials:

-

Cell culture dishes

-

This compound

-

Lysis Buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Ultracentrifuge and tubes

-

Slot-blot apparatus

-

Nylon membrane

-

Primary antibody against Topoisomerase IIα or IIβ

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Protocol:

-

Treat cultured cells with this compound (e.g., 50 µM) or vehicle control for a defined period (e.g., 30-60 minutes).[3]

-

Lyse the cells directly on the plate with a lysis buffer containing a strong detergent (e.g., 1% Sarkosyl) to trap the covalent complexes.

-

Prepare a CsCl step gradient in an ultracentrifuge tube.

-

Layer the cell lysate onto the CsCl gradient and centrifuge at high speed to separate the DNA-protein complexes from free proteins.

-

Carefully collect the DNA-containing fractions.

-

Apply the DNA samples to a nylon membrane using a slot-blot apparatus.

-

Block the membrane and probe with a primary antibody specific for topoisomerase IIα or IIβ.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system. The signal intensity is proportional to the amount of topoisomerase II covalently bound to the DNA.

Neutral Comet Assay for DNA Double-Strand Breaks

This single-cell gel electrophoresis technique is used to detect DNA double-strand breaks.

Materials:

-

Microscope slides pre-coated with agarose (B213101)

-

Low-melting-point agarose

-

Lysis buffer (neutral pH)

-

Electrophoresis buffer (neutral pH)

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Protocol:

-

Harvest cells and resuspend them in PBS.

-

Mix the cell suspension with molten low-melting-point agarose at 37°C.

-

Pipette the cell-agarose mixture onto a pre-coated slide and allow it to solidify at 4°C.[3]

-

Immerse the slides in cold lysis buffer for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[3]

-

Rinse the slides and place them in a horizontal electrophoresis tank filled with neutral electrophoresis buffer.[3][4]

-

Perform electrophoresis under neutral pH conditions (e.g., 21 volts for 1 hour at 4°C).[3][4]

-

Gently remove the slides, rinse with water, and stain the DNA with a fluorescent dye like SYBR Gold.[3]

-

Visualize the comets using a fluorescence microscope. The DNA from cells with double-strand breaks will migrate out of the nucleus, forming a "comet tail."

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Functional Assay for P-glycoprotein (Rhodamine 123 Efflux Assay)

This assay measures the function of P-gp by monitoring the efflux of the fluorescent substrate Rhodamine 123.

Materials:

-

Cells overexpressing P-gp and control cells

-

Rhodamine 123

-

P-gp inhibitor (e.g., Verapamil or Cyclosporin A) as a positive control

-

Flow cytometer or fluorescence plate reader

Protocol:

-

Harvest cells and resuspend them in a suitable buffer.

-

Incubate the cells with a low concentration of Rhodamine 123 (e.g., 50-200 ng/mL) for a specific time (e.g., 30 minutes) at 37°C to allow for dye uptake.[9][17]

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in fresh, warm medium with and without a P-gp inhibitor.

-

Incubate for a further period (e.g., 1-2 hours) to allow for efflux.

-

Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.

-

Reduced fluorescence in cells without the inhibitor compared to cells with the inhibitor indicates active P-gp-mediated efflux.

Functional Assay for MRP1 (BCECF-AM Efflux Assay)

This assay assesses MRP1 function by measuring the efflux of the fluorescent substrate BCECF.

Materials:

-

Cells overexpressing MRP1 and control cells

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

MRP1 inhibitor (e.g., MK-571) as a positive control

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Prepare a cell suspension.

-

Load the cells with BCECF-AM by incubating them with the dye for 30-60 minutes at 37°C.[11]

-

Wash the cells to remove extracellular BCECF-AM.

-

Resuspend the cells in a buffer with and without an MRP1 inhibitor.

-

Monitor the decrease in intracellular fluorescence over time using a fluorescence plate reader or flow cytometer.

-

A slower decrease in fluorescence in the presence of the inhibitor indicates inhibition of MRP1-mediated efflux.

Functional Assay for BCRP (Pheophorbide A Efflux Assay)

This assay measures BCRP activity using the fluorescent substrate Pheophorbide A (PhA).

Materials:

-

Cells overexpressing BCRP and control cells

-

Pheophorbide A (PhA)

-

BCRP inhibitor (e.g., Ko143) as a positive control

-

Flow cytometer

Protocol:

-

Prepare a cell suspension.

-

Incubate the cells with PhA in the presence or absence of a BCRP inhibitor.

-

After incubation, wash the cells to remove extracellular PhA.

-

Analyze the intracellular fluorescence of PhA using a flow cytometer.

-

Increased fluorescence in the presence of the inhibitor indicates that BCRP-mediated efflux of PhA is blocked.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound resistance.

Caption: Overview of the major mechanisms of this compound resistance in tumor cells.

Caption: this compound-induced intrinsic apoptotic signaling pathway.

Caption: General experimental workflow for investigating this compound resistance.

Conclusion

This compound resistance in tumor cell lines is a multifactorial phenomenon involving a complex interplay of various molecular mechanisms. A thorough understanding of these resistance pathways is paramount for the development of novel therapeutic strategies to overcome drug resistance and improve clinical outcomes for cancer patients. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the key resistance mechanisms, supporting quantitative data, detailed experimental protocols, and visual representations of the underlying cellular processes. By elucidating the intricate network of this compound resistance, this guide aims to facilitate further research and the design of more effective anticancer therapies.

References

- 1. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 2. researchgate.net [researchgate.net]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Frontiers | Lowering this compound Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. statalist.org [statalist.org]

- 9. Detection of Topoisomerase Covalent Complexes in Eukaryotic Cells | Springer Nature Experiments [experiments.springernature.com]